1-[(3-Fluorophenyl)methyl]-4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)piperazin-2-one
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Overview
Description
1-[(3-Fluorophenyl)methyl]-4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)piperazin-2-one is a complex organic compound that features a combination of fluorophenyl, pyrrolidinyl, thiophene, and piperazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]-4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)piperazin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the fluorophenylmethyl and pyrrolidinylthiophene derivatives. These intermediates are then coupled through a series of reactions, including nucleophilic substitution, cyclization, and condensation reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]-4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Fluorophenyl)methyl]-4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)piperazine
- 1-[(3-Fluorophenyl)methyl]-4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)piperidin-2-one
Uniqueness
1-[(3-Fluorophenyl)methyl]-4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S/c21-15-4-1-3-14(11-15)12-23-9-10-24(13-19(23)25)20(26)18-7-6-17(27-18)16-5-2-8-22-16/h1,3-4,6-7,11,16,22H,2,5,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPAHDZCWZGJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(S2)C(=O)N3CCN(C(=O)C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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